(7-Methyloctyl)sulfamic acid
Description
Overview of Sulfamic Acid and its Derivatives in Academic Research
Sulfamic acid (H₃NSO₃) is a molecular compound that exists as a colorless, water-soluble, and non-hygroscopic crystalline solid. wikipedia.org Unlike many other strong acids, its stability in solid form makes it a useful primary standard in acidimetry. wikipedia.org Structurally, the compound is best described as a zwitterion in its solid state, with the formula H₃N⁺SO₃⁻. wikipedia.org Industrially, it is produced by reacting urea (B33335) with a mixture of sulfur trioxide and sulfuric acid. wikipedia.org
In academic research, sulfamic acid has gained prominence as a cost-effective, reusable, and environmentally benign acid catalyst. core.ac.uk It serves as an efficient substitute for conventional Brønsted and Lewis acids in a variety of organic transformations, including esterifications and multicomponent reactions. core.ac.uk
The versatility of sulfamic acid extends to its derivatives, which are primarily formed by substitution at the nitrogen (N-substituted) or oxygen (O-substituted) atoms. These derivatives are a rich field of study. For instance, various N-substituted sulfamic acids have been developed as organocatalysts, while others have been investigated for their potential as anti-tumor agents and enzyme inhibitors. nih.gov The unique properties of sulfamic acid and its derivatives have also led to their use in creating novel metal extractants and specialized ionic liquids.
Table 1: General Properties of Sulfamic Acid
| Property | Value |
| IUPAC Name | Sulfamic acid |
| Other Names | Amidosulfonic acid, Aminosulfonic acid |
| Molecular Formula | H₃NSO₃ |
| Molar Mass | 97.10 g/mol |
| Appearance | White crystalline solid |
| Melting Point | 205 °C (decomposes) wikipedia.org |
| Acidity (pKa) | ~1.0 wikipedia.org |
| Structure | Zwitterionic in solid state (H₃N⁺SO₃⁻) wikipedia.org |
Significance of Alkyl and Branched-Alkyl Sulfamic Acids in Organic Synthesis and Beyond
The introduction of alkyl and branched-alkyl groups onto the nitrogen atom of sulfamic acid significantly modifies its physicochemical properties, expanding its range of applications. The nature of the alkyl substituent directly influences the compound's acidity and solubility. Computational studies have shown that factors such as the size and degree of branching of the alkyl group affect the acid's pKa value. sharif.edu Generally, increasing the size and branching of the alkyl chain leads to a decrease in acidity (higher pKa) and a reduction in water solubility, while simultaneously enhancing solubility in organic solvents. sharif.edu
This tunable solubility is particularly significant for applications in organic synthesis. N-alkylated sulfamic acids with lipophilic (oil-loving) alkyl chains can function as effective organocatalysts in non-aqueous media, improving miscibility with organic substrates. atamanchemicals.com
Beyond their catalytic roles, the amphiphilic nature of these molecules—possessing a hydrophilic sulfamic acid head and a hydrophobic alkyl tail—makes them analogous to surfactants. This property is exploited in their use as specialized metal extractants. The alkyl portion facilitates the dissolution of the molecule in an organic phase, which can then pull metal ions from an aqueous phase through coordination with the sulfamate (B1201201) group. This principle is also applied in the formulation of various alkyl benzene (B151609) sulfonic acids used widely in the detergent industry. atamanchemicals.com
Table 2: Calculated Acidity (pKa) of Various N-Alkyl Sulfamic Acids
| Compound | pKa (Calculated) | Observation |
| N-Butyl Sulfamic Acid | 2.10 | Baseline for C4 chain sharif.edu |
| Sec-Butyl Sulfamic Acid | 2.22 | Branching increases pKa (decreases acidity) sharif.edu |
| Tert-Butyl Sulfamic Acid | 2.31 | Increased branching further increases pKa sharif.edu |
Research Rationale and Objectives for Investigating (7-Methyloctyl)sulfamic Acid
The primary research interest in this compound stems not from its synthetic utility but from its role in chemical ecology as a kairomone. evitachem.comebi.ac.uk A kairomone is a chemical substance emitted by one species that benefits another species that detects it. ebi.ac.uk
Specifically, (7-Methyloctyl)sulfamate, the conjugate base of the acid, has been isolated and identified as a metabolite produced by the freshwater zooplankton Daphnia pulex (a water flea). ebi.ac.uknih.gov The core objective of this line of research is to understand the chemical signaling that governs predator-prey interactions in aquatic ecosystems. researchgate.net
In this context, the (7-Methyloctyl)sulfamate acts as an "infochemical" that triggers a defensive response in the green alga Scenedesmus gutwinskii, a common prey for Daphnia. evitachem.comebi.ac.uk When unicellular Scenedesmus algae detect this compound in the water, they are induced to form multicellular colonies. oup.comwikipedia.org This morphological change makes the algae larger and more difficult for the Daphnia to consume, representing a classic example of an inducible defense. oup.comwikipedia.org
Therefore, the research rationale for investigating this specific molecule is to:
Isolate and elucidate the exact chemical structures of the signals that mediate interactions between Daphnia and Scenedesmus. researchgate.netresearchgate.net
Synthetically confirm the structure and biological activity of the identified compounds through bioassays. ebi.ac.uk
Explore the broader family of related aliphatic sulfates and sulfamates that also function as kairomones in this system, providing insight into the evolution of chemical communication in freshwater food webs. nih.gov
The study of this compound is thus a targeted effort to decode the molecular language of predator-prey dynamics.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H21NO3S |
|---|---|
Molecular Weight |
223.34 g/mol |
IUPAC Name |
7-methyloctylsulfamic acid |
InChI |
InChI=1S/C9H21NO3S/c1-9(2)7-5-3-4-6-8-10-14(11,12)13/h9-10H,3-8H2,1-2H3,(H,11,12,13) |
InChI Key |
WRAOMSYSAAAQTR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCNS(=O)(=O)O |
Origin of Product |
United States |
Catalytic Applications of 7 Methyloctyl Sulfamic Acid and N Alkylated Sulfamic Acid Organocatalysts
Sulfamic Acid Derivatives as Brønsted and Lewis Acid Organocatalysts
Sulfamic acid (H₂NSO₃H) and its N-alkylated derivatives have emerged as versatile and environmentally benign organocatalysts in organic synthesis. scielo.br Their catalytic activity stems from their unique structure, which can exhibit both Brønsted and Lewis acidity. scielo.brresearchgate.net Sulfamic acid exists in a zwitterionic form (H₃N⁺SO₃⁻), which is crucial for its catalytic behavior. scielo.brscite.ai This dual-acid character allows these catalysts to activate a wide range of substrates and facilitate various organic transformations. researchgate.netwalshmedicalmedia.com
The Brønsted acidity of sulfamic acid is attributed to the presence of the sulfonic acid group (-SO₃H), which can donate a proton to activate electrophiles. researchgate.netrsc.org N-alkylation of sulfamic acid can modulate its acidity; for instance, aliphatic derivatives of sulfamic acid are generally weaker acids than sulfamic acid itself. scielo.br The Lewis acidity, on the other hand, is thought to arise from the sulfur atom, which can accept electron pairs, or from the generation of a cationic species that can act as a Lewis acid. Some studies suggest a synergistic effect between Brønsted and Lewis acid sites, particularly in mixed-acid systems, which can enhance catalytic activity. researchgate.netmdpi.com
N-alkylated sulfamic acids, including long-chain derivatives like (7-Methyloctyl)sulfamic acid, are part of a class of catalysts that offer advantages such as good miscibility in various organic solvents, making them suitable for a range of organic reactions. scielo.br The presence of the alkyl group can also influence the catalyst's solubility and stability in different reaction media.
Role of N-Alkylated Sulfamic Acids in Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. scispace.com N-alkylated sulfamic acids have proven to be effective catalysts for various MCRs due to their ability to activate multiple substrates simultaneously. scielo.brresearchgate.net
Biginelli Condensation and Synthesis of Dihydropyrimidinones (DHPMs)
The Biginelli reaction is a classic MCR that involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to produce 3,4-dihydropyrimidinones (DHPMs). scielo.brresearchgate.net N-alkylated sulfamic acids have been successfully employed as organocatalysts in the synthesis of DHPMs, including fatty dihydropyrimidinones. scielo.br
In a study, various N-alkylated sulfamic acid derivatives were synthesized and tested for their catalytic efficiency in the Biginelli reaction. scielo.br The catalysts, derived from different amines, were shown to give good to excellent yields of DHPMs. For instance, N-alkylated sulfamic acid derived from benzylamine (B48309) showed good results, with yields around 80%. scielo.brresearchgate.net Organocatalysts based on sulfamic acid and thiourea also demonstrated high catalytic efficiency, with yields ranging from 80-97%. scielo.brresearchgate.net The catalytic activity is associated with the presence of the zwitterionic form of the sulfamic acid derivative. scielo.br
The use of these organocatalysts offers several advantages, including mild reaction conditions, good yields, and the avoidance of metal contamination in the final products. scielo.br
Table 1: Catalytic Activity of N-Alkylated Sulfamic Acids in the Biginelli Reaction scielo.br
| Catalyst | Yield (%) |
|---|---|
| N-alkylated sulfamic acid (from benzylamine) | ~80 |
| Sulfamic acid and thiourea-based organocatalyst | 80-97 |
Other Multicomponent Systems Utilizing Sulfamic Acid Catalysis
Beyond the Biginelli reaction, sulfamic acid and its derivatives have been utilized in a variety of other MCRs. These catalysts have been shown to be effective in the synthesis of diverse heterocyclic compounds. For example, sulfamic acid has been used to catalyze the one-pot, five-component synthesis of densely functionalized tetrahydropyridines, achieving yields of 70-89%. scispace.com In this reaction, sulfamic acid proved to be a superior catalyst compared to others like FeCl₃ and HCl, offering better yields and shorter reaction times. scispace.com
Sulfamic acid has also been employed in the synthesis of 4-oxo-tetrahydroindoles under solvent-free ball milling conditions, highlighting its utility in environmentally friendly synthetic protocols. nih.gov Additionally, it has been used in the synthesis of 3-alkylidene indolone derivatives and quinoline-4-carboxylic acid derivatives through one-pot multicomponent strategies. walshmedicalmedia.comtandfonline.com The reusability of the catalyst in some of these reactions adds to its appeal from a green chemistry perspective. walshmedicalmedia.com
Catalytic Activity in Specific Organic Transformations
Esterification Processes
Esterification is a fundamental reaction in organic chemistry, and sulfamic acid has been identified as an efficient and recyclable solid acid catalyst for this transformation. researchgate.netresearchgate.netcore.ac.uk It has been successfully used in the esterification of free fatty acids (FFAs) with alcohols like methanol (B129727) and ethanol (B145695) to produce fatty acid methyl esters (FAMEs) and fatty acid ethyl esters (FAEEs), which are components of biodiesel. researchgate.netcore.ac.ukrmutk.ac.th
In a study on the pretreatment of waste frying oil with high FFA content, sulfamic acid was used as a catalyst for esterification with methanol. The optimal conditions were found to be a methanol amount of 50% v/v, a catalyst amount of 7% w/v of oil, a reaction temperature of 60°C, and a reaction time of 2 hours, which reduced the FFA content significantly. rmutk.ac.th Another study demonstrated that in the esterification of various fatty acids, ethanol gave higher yields of fatty acid alkyl esters (91.2–97.7%) compared to methanol under the same conditions. researchgate.netcore.ac.uk
The use of sulfamic acid as a catalyst in esterification offers an alternative to conventional homogeneous acid catalysts like sulfuric acid, which can cause corrosion and environmental issues. researchgate.netrmutk.ac.th Sulfamic acid is non-corrosive, non-volatile, and can often be recovered and reused. researchgate.netrmutk.ac.th
Table 2: Sulfamic Acid-Catalyzed Esterification of Free Fatty Acids researchgate.netrmutk.ac.th
| Reaction | Alcohol | Catalyst Amount | Temperature | Time | Yield/Result |
|---|---|---|---|---|---|
| Esterification of Waste Frying Oil | Methanol | 7% w/v | 60°C | 2 hrs | FFA reduced to 0.93% w/w |
| Esterification of Fatty Acids | Ethanol | Not specified | Not specified | Not specified | 91.2–97.7% yield of FAEEs |
Conversion of Biomass-Derived Feedstocks (e.g., Glucosamine (B1671600) to Levulinic Acid)
The conversion of renewable biomass into valuable platform chemicals is a key area of green chemistry. Sulfamic acid has shown promise as a catalyst in this field, particularly in the conversion of biomass-derived feedstocks. One notable example is the efficient conversion of glucosamine, a monomer of chitosan (B1678972) found in crustacean shells, to levulinic acid. researchgate.netx-mol.comdntb.gov.uarsc.org
In a hydrothermal reaction catalyzed by sulfamic acid, glucosamine was effectively converted into levulinic acid. researchgate.netx-mol.comrsc.org The optimized conditions for this conversion were found to be a temperature of 200°C, a glucosamine concentration of 125 g/L, a sulfamic acid concentration of 0.3 mol/L, and a reaction time of 15 minutes, resulting in a levulinic acid yield of 33.76 mol%. researchgate.net The catalytic activity of sulfamic acid in this reaction is attributed to its dual Brønsted and Lewis acid character. researchgate.net
This application demonstrates the potential of sulfamic acid and its derivatives as effective catalysts for the valorization of biomass, contributing to the development of sustainable chemical processes. mdpi.comdntb.gov.ua
Acetalization and Acetylation Reactions
N-alkylated sulfamic acids, building upon the known catalytic activity of sulfamic acid, are effective in promoting acetalization and acetylation reactions. Sulfamic acid itself is a recognized catalyst for the preparation of 1,1-diacetates from aldehydes. core.ac.uk This catalytic prowess extends to its N-alkylated derivatives. For instance, silica-functionalized sulfonic acids have been successfully employed in the liquid-phase acetalization of ethyl acetoacetate (B1235776) with ethylene (B1197577) glycol and the acetylation of anisole (B1667542) with acetic anhydride. researchgate.net While these catalysts demonstrated high activity for acetalization, which requires milder acidic sites, their activity in acetylation was lower, suggesting a need for stronger acid sites for the latter transformation. researchgate.net The protection of alcohols and amines through acetylation is another area where sulfamic acid-based catalysts have been applied. cnr.it
These reactions are fundamental in organic synthesis for the protection of carbonyl, hydroxyl, and amino groups. The use of sulfamic acid derivatives offers a mild and efficient alternative to traditional acid catalysts.
Beckmann Rearrangement and Michael Additions
N-alkylated sulfamic acids have proven to be effective organocatalysts for facilitating Beckmann rearrangements and Michael additions, two pivotal carbon-carbon and carbon-nitrogen bond-forming reactions. scielo.br Sulfamic acid is noted for its ability to catalyze the liquid-phase Beckmann rearrangement, which transforms ketoximes into the corresponding amides, often in a green process with high efficiency. core.ac.uk This reaction is of significant industrial importance, for example, in the production of ε-caprolactam, the precursor to Nylon 6. jocpr.com
Similarly, in Michael additions, sulfamic acid and its derivatives catalyze the addition of nucleophiles to α,β-unsaturated carbonyl compounds. researchgate.netresearchgate.net For example, sulfamic acid effectively catalyzes the addition of indoles and pyrrole (B145914) to electron-deficient nitroolefins under solvent-free conditions. core.ac.uk The catalytic activity in these transformations is often attributed to the unique zwitterionic nature of sulfamic acid. scielo.br
Synthesis of Various Heterocyclic Scaffolds
The catalytic activity of N-alkylated sulfamic acids is particularly valuable in the multicomponent synthesis of diverse and complex heterocyclic structures.
2-Azapyrrolizidines
Sulfamic acid has been identified as an efficient and environmentally sustainable catalyst for the three-component synthesis of 2-azapyrrolizidine scaffolds. ingentaconnect.combenthamdirect.com This reaction typically involves the condensation of aldehydes, hydantoin, and malononitrile (B47326) under mild conditions, producing the desired heterocyclic products in high yields. ingentaconnect.combenthamdirect.com The operational simplicity and cost-effectiveness of this method make it an attractive route for generating these biologically interesting molecules. benthamdirect.com A study demonstrated that using 20 mol% of sulfamic acid in refluxing ethanol provides the optimal conditions for this synthesis. ingentaconnect.com
Oxabicyclo[3.2.1]octenes
A facile and green procedure for synthesizing oxabicyclo[3.2.1]octenes utilizes sulfamic acid as a catalyst, often under solvent-free ball milling conditions. researchgate.netresearchgate.net In this process, an oxonium-ene reaction occurs between aldehydes or epoxides and (−)-terpinen-4-ol to yield various oxabicyclo[3.2.1]octene derivatives. researchgate.net This method is noted for its excellent selectivity, high yields, and the recyclability of the mild catalyst, presenting significant advantages over traditional methods that often use harsher Lewis acids and volatile organic solvents. researchgate.netresearchgate.net
1,4-Dihydropyridines
Sulfamic acid and its derivatives are effective catalysts in the Hantzsch condensation for the one-pot synthesis of 1,4-dihydropyridines (1,4-DHPs) and related polyhydroquinolines. tandfonline.com These reactions typically involve the four-component coupling of aldehydes, a β-dicarbonyl compound (like ethyl acetoacetate or dimedone), and a nitrogen source (like ammonium (B1175870) acetate). tandfonline.com The use of sulfamic acid as a catalyst offers an environmentally benign, simple, and efficient process with good to excellent yields. tandfonline.com Furthermore, covalently anchoring sulfamic acid to a solid support like cellulose (B213188) creates a heterogeneous catalyst that is reusable and effective for synthesizing both symmetrical and unsymmetrical 1,4-DHPs. rsc.org
| Reactants | Catalyst | Conditions | Yield | Reference |
|---|---|---|---|---|
| Aldehydes, Ethyl Acetoacetate, Ammonium Acetate | Sulfamic Acid | Solvent-free | Excellent | tandfonline.com |
| Aldehydes, Ethyl Acetoacetate, Ammonium Acetate | Silica Sulfuric Acid | Solvent-free, Room Temp | Excellent | cjcatal.com |
| Aldehydes, β-dicarbonyl, Ammonium Acetate | Cellulose-NHSO3H | Reflux | High | rsc.org |
Thiazolidinone-bis Schiff Base Hybrids
An efficient one-pot, multicomponent synthesis of thiazolidinone-bis Schiff base hybrids has been developed using sulfamic acid as a catalyst. researchgate.net This method allows for the creation of a library of these complex hybrid molecules in moderate to high yields under mild reaction conditions. researchgate.net Thiazolidinone derivatives are a significant class of heterocyclic compounds, and various acid catalysts, including sulfamic acid, have been screened for their synthesis. rroij.comnih.gov The synthesis often involves the cyclocondensation of an imine with thioglycolic acid. scispace.com
Mechanistic Investigations of Catalysis: Elucidating the Role of the Zwitterionic Nature of Sulfamic Acids
The distinctive catalytic features of sulfamic acid and its N-alkylated derivatives are closely linked to their zwitterionic nature. scielo.brtandfonline.com In its solid state and in solution, sulfamic acid exists predominantly as the zwitterion (NH₃⁺–SO₃⁻), rather than the neutral form (NH₂SO₃H). researchgate.netrsc.org This dual character, possessing both a Brønsted acidic proton on the ammonium group and a Lewis basic sulfonate group, is believed to be crucial for its catalytic activity.
This zwitterionic structure allows the catalyst to participate in various reaction mechanisms. For example, in the Pechmann condensation for coumarin (B35378) synthesis, a detailed study using High-Resolution Mass Spectrometry (HRMS) helped to elucidate the reaction mechanism catalyzed by sulfamic acid. arkat-usa.org Similarly, in the cycloaddition of nitroolefins with azides, the zwitterionic nature of sulfamic acid is thought to play a key role in promoting the reaction and inhibiting side products. scielo.br N-alkylated derivatives maintain this fundamental zwitterionic character, which can be tuned by the nature of the alkyl group, influencing their pKa values and solubility in different media. scielo.brrsc.org These derivatives are moderately strong acids (pKa ≈ 2), and this acidity is central to their function as organocatalysts. rsc.org
Exploration of Heterogeneous Catalysis and Catalyst Recyclability for N-Alkylated Sulfamic Acid Derivatives
A significant advantage of using N-alkylated sulfamic acid derivatives is their potential for application in heterogeneous catalysis, which simplifies catalyst-product separation and enhances recyclability. researchgate.net When sulfamic acid or its derivatives are anchored to solid supports like cellulose, silica, or magnetic nanoparticles, they become effective and reusable solid acid catalysts. rsc.orgresearchgate.netacs.org
For instance, sulfamic acid supported on cellulose has been used for the synthesis of 1,4-dihydropyridines, with the catalyst being easily recovered and reused. rsc.org In the synthesis of oxabicyclo[3.2.1]octenes under ball-milling conditions, the sulfamic acid catalyst was successfully recycled for multiple runs. researchgate.net Similarly, in the esterification of cyclic olefins, the catalyst could be easily recovered by filtration and reused with satisfactory results. researchgate.net The development of these heterogeneous systems is a key aspect of green chemistry, as it reduces waste and improves the economic viability of chemical processes. researchgate.netresearchgate.net The robustness and stability of these supported catalysts are critical for their industrial application. cnr.it
| Reaction | Catalyst System | Number of Cycles | Outcome | Reference |
|---|---|---|---|---|
| Synthesis of Oxabicyclo[3.2.1]octenes | Sulfamic Acid (ball milling) | Multiple | Successful reuse | researchgate.net |
| Esterification of Cyclic Olefins | Sulfamic Acid | Multiple | Satisfactory results on reuse | researchgate.net |
| Synthesis of Homoallylic Amines | Sulphamic Acid (solvent-free) | Multiple | Recyclable in subsequent reactions | researchgate.net |
| Synthesis of 1,4-Dihydropyridines | Cellulose-NHSO3H | Multiple | Reusable | rsc.org |
Computational and Theoretical Investigations of 7 Methyloctyl Sulfamic Acid and N Alkyl Sulfamic Acid Systems
Density Functional Theory (DFT) Studies on Acidity and Energetics
Density Functional Theory (DFT) has become a important method for investigating the electronic properties and energetics of sulfamic acid derivatives. ufms.br101.37.83nih.gov These calculations allow for the accurate prediction of molecular geometries, vibrational frequencies, and various thermodynamic properties that are often challenging to determine experimentally. ufms.br101.37.83nih.gov
The acidity of N-alkyl sulfamic acids, a critical parameter for their application as catalysts and in other chemical processes, has been a key focus of DFT studies. sharif.edusharif.edu The acid dissociation constant (pKa) is a measure of an acid's strength in a solution. nih.gov Computational methods predict pKa values by calculating the Gibbs free energy change (ΔG) for the dissociation reaction. nih.govyoutube.com
DFT calculations have been used to determine the acidity of various N-alkyl and N-cycloalkyl sulfamic acids in both the gas phase and aqueous media. sharif.edusharif.edu These studies often employ thermodynamic cycles to calculate the Gibbs free energy of the dissociation reaction. sharif.edusharif.edu One common approach is the direct thermodynamic cycle, which uses the calculated Gibbs free energies of the acid and its conjugate base in solution. nih.gov The accuracy of these calculations is highly dependent on the chosen solvation model, which accounts for the interaction between the solute and the solvent molecules. nih.gov Continuum solvation models, such as the SMD model, are frequently used. nih.gov
Research has shown that for sulfamic acids, calculated acidities correlate well with experimental pKa values. researchgate.net Studies on a range of N-substituted sulfamic acids using DFT at the B3LYP/6-31++G(d,p) level of theory have demonstrated that these compounds are strong acids. sharif.edu As expected, the introduction of aliphatic N-alkyl substituents tends to make the resulting acids slightly weaker than the parent sulfamic acid (pKa ≈ 1.0). wikipedia.orgscielo.br For instance, the pKa for N-cyclohexylsulfamic acid was found to be 1.90. scielo.br
Table 1: Calculated Gas Phase Gibbs Free Energies and pKa Values for Selected N-Alkyl Sulfamic Acids
| Sulfamic Acid Derivative | Gas Phase ΔG (kcal/mol) | Calculated pKa (Aqueous) |
|---|---|---|
| N-Methylsulfamic acid | 324.9 | 1.34 |
| N-Ethylsulfamic acid | 323.5 | 1.58 |
| N-Propylsulfamic acid | 322.9 | 1.64 |
| N-Isopropylsulfamic acid | 322.0 | 1.83 |
| N-Butylsulfamic acid | 322.5 | 1.69 |
| N-Cyclohexylsulfamic acid | 319.9 | 1.90 |
Data sourced from computational studies on N-substituted sulfamic acids. sharif.edusharif.edu
The three-dimensional structure and conformational flexibility of N-alkylated sulfamic acids are crucial determinants of their reactivity. researchgate.net DFT calculations are instrumental in determining the optimized geometry and identifying the most stable conformations of these molecules. nih.gov
For N-alkyl sulfamic acids, the conformation is influenced by the nature of the alkyl group. In the solid state, the parent sulfamic acid exists as a zwitterion (H₃N⁺SO₃⁻). wikipedia.org Computational studies on related N-acyl derivatives have revealed that the N-substituent significantly impacts the molecule's preferred conformation. researchgate.net For example, N-Boc protected cyclic sulfamidates prefer a twisted boat conformation, which is thought to enhance their reactivity towards nucleophiles, whereas N-Pf derivatives favor a chair conformation. researchgate.net This difference in stability and conformation arises from electronic effects, such as the inductive electron-withdrawing nature of the substituent, and steric interactions. researchgate.net A thorough conformational analysis is therefore essential for understanding the structure-reactivity relationships in these systems. researchgate.net
Molecular Dynamics Simulations for Solvent Effects and Interactions
While DFT calculations provide a static picture of molecules at 0 K, Molecular Dynamics (MD) simulations offer a way to study their dynamic behavior over time, including the crucial effects of the solvent environment. mdpi.com MD simulations are particularly useful for analyzing complex phenomena such as phase transitions and solvent-solute interactions. mdpi.com
For sulfamic acid systems, MD simulations have been employed to investigate their dynamic stability and the nature of their interactions with water molecules. mdpi.comresearchgate.net Ab initio molecular dynamics (aiMD) or Born-Oppenheimer molecular dynamics (BOMD) simulations, where forces are calculated "on the fly" using quantum mechanics, are especially powerful. copernicus.orgresearchgate.net These simulations have been used to study the hydrolysis of related sulfur-containing species, revealing detailed reaction mechanisms at the air-water interface. copernicus.orgresearchgate.net
Studies on sulfamic acid-water complexes have used DFT and Atoms in Molecules (AIM) analysis to characterize the intermolecular hydrogen bonds. researchgate.net Such simulations show how water molecules arrange around the sulfamic acid and quantify the strength of these interactions, which is critical for understanding its solubility and reactivity in aqueous solutions. researchgate.net MD simulations can also validate experimental findings by providing a molecular-level explanation for observed properties. tandfonline.com
Quantum Chemical Characterization of Reaction Intermediates and Transition States in Catalytic Cycles
Sulfamic acid and its derivatives are effective catalysts in a variety of organic transformations. ufms.brufms.br Quantum chemical calculations are indispensable for elucidating the mechanisms of these catalytic cycles by characterizing the high-energy, transient species involved, such as reaction intermediates and transition states. wisconsin.edu
The catalytic activity of sulfamic acid in sulfation reactions, for example, is believed to proceed through a mechanism that involves the weakening of the S-N bond. researchgate.net It is proposed that in the presence of a base or catalyst, a donor-acceptor complex is formed, which increases the reactivity of the sulfamic acid. researchgate.net In some proposed mechanisms, the rate-limiting step is the decomposition of the sulfamic acid zwitterion into sulfur trioxide (SO₃) and ammonia (B1221849) (NH₃). mdpi.com The highly reactive SO₃ then acts as the sulfating agent. mdpi.com
DFT calculations allow researchers to map the entire potential energy surface of a reaction. By optimizing the geometries of reactants, products, intermediates, and transition states, and calculating their corresponding energies, a detailed reaction profile can be constructed. copernicus.orgresearchgate.net This approach has been used to study the formation of sulfamic acid from the hydrolysis of HNSO₂ catalyzed by other acids, identifying the key transition states and intermediates involved in both gas-phase and interfacial reactions. copernicus.orgresearchgate.net Such theoretical investigations provide fundamental insights that can guide the development of more efficient catalytic processes. rsc.org
Chemical Reactivity and Transformation Pathways of 7 Methyloctyl Sulfamic Acid
Hydrolysis Reactions of Sulfamic Acid Derivatives and Reaction Kinetics
Aqueous solutions of sulfamic acid and its N-alkyl derivatives undergo slow hydrolysis to form the corresponding ammonium (B1175870) bisulfate salt. wikipedia.org For (7-Methyloctyl)sulfamic acid, this reaction involves the cleavage of the sulfur-nitrogen (S-N) bond, yielding 7-methyloctylammonium bisulfate.
The hydrolysis of N-alkyl sulfamates is subject to specific acid catalysis, even at neutral or alkaline pH. nih.govacs.org The reaction rate is dependent on the concentration of the protonated form of the sulfamic acid. nih.govacs.org Kinetic studies on analogous N-alkyl sulfamates, such as N-neopentyl sulfamate (B1201201), have been conducted at elevated temperatures to determine the rate constants. nih.govacs.org For instance, the hydrolysis of N-neopentyl sulfamate was found to be a first-order reaction with respect to the substrate. nih.gov The rate constant for the acid-catalyzed hydrolysis of N-neopentyl sulfamate at 25°C and pH 7 has been estimated to be on the order of 10⁻¹⁶ s⁻¹. acs.org
The rate of hydrolysis is influenced by the pH of the solution. In strongly acidic media, the rate increases with acid concentration, characteristic of an A-2 mechanism where a water molecule attacks the protonated substrate. wiley.comrsc.org For some cyclic sulfamates, a shift from an A-2 to an A-1 mechanism has been observed in highly concentrated acid solutions. researchgate.net The presence of the long, hydrophobic 7-methyloctyl chain may influence the accessibility of the sulfamic acid group to hydronium ions and water molecules, potentially affecting the hydrolysis kinetics compared to shorter-chain or unsubstituted sulfamic acids.
Table 1: Kinetic Data for the Hydrolysis of N-Alkyl Sulfamate Analogs
| Compound | Condition | Rate Constant (k) | Reference |
|---|---|---|---|
| N-neopentyl sulfamate | 25°C, pH 7 (estimated) | ~10⁻¹⁶ s⁻¹ | acs.org |
| N-neopentyl sulfamate | 200°C, pH < 7 | First-order kinetics observed | nih.gov |
Reactivity with Electrophiles (e.g., Epoxides)
The sulfamic acid group, particularly in its deprotonated (sulfamate) form, can act as a nucleophile and react with various electrophiles. researchgate.netacs.org A notable example is the reaction with epoxides. researchgate.netresearchgate.net The reaction of this compound salts with epoxides, such as glycidol (B123203) or epichlorohydrin, would involve the nucleophilic attack of the sulfamate nitrogen on one of the epoxide's carbon atoms, leading to the opening of the three-membered ring. researchgate.net This results in the formation of a β-hydroxyalkylsulfamate derivative. researchgate.net
Under acidic conditions, the epoxide oxygen is first protonated, making the ring more susceptible to nucleophilic attack. libretexts.orglibretexts.orgchemistrysteps.com The regioselectivity of the ring-opening of unsymmetrical epoxides depends on the reaction conditions. In base-catalyzed or neutral conditions (with a good nucleophile), the attack generally occurs at the less sterically hindered carbon atom (an Sₙ2-like mechanism). libretexts.orgchemistrysteps.com In acid-catalyzed reactions, the nucleophile preferentially attacks the more substituted carbon, as the transition state has significant carbocation character (an Sₙ1-like mechanism). libretexts.orgchemistrysteps.com
Therefore, the reaction of this compound with an unsymmetrical epoxide like propylene (B89431) oxide would be expected to yield a mixture of regioisomers, with the product distribution being dependent on the pH of the reaction medium. Subsequent acid hydrolysis of the resulting β-hydroxyalkylsulfamate can cleave the sulfamate group to yield the corresponding amino alcohol. researchgate.netresearchgate.net
Thermal and Chemical Stability under Diverse Reaction Conditions
This compound, as a solid, is expected to be relatively stable under normal storage conditions. wikipedia.org However, its stability is compromised under certain conditions, particularly at elevated temperatures and in aqueous solutions.
Thermal Stability: Solid sulfamic acid decomposes at temperatures above 205°C, yielding water, sulfur trioxide, sulfur dioxide, and nitrogen. wikipedia.org N-alkylated sulfamic acids also exhibit thermal decomposition. For example, dialkyl sulfamic acids like (Et)₂NH-SO₃ and (n-Oct)₂NH-SO₃ have been shown to decompose around 250°C. rsc.org It is anticipated that this compound would have a similar decomposition temperature. The presence of the long alkyl chain is not expected to significantly alter the decomposition temperature of the sulfamic acid moiety itself.
Chemical Stability: The stability of this compound is highly dependent on the pH of its environment.
Acidic Conditions: As detailed in the hydrolysis section (5.1), the compound is susceptible to slow hydrolysis in acidic solutions. nih.govrsc.org The rate of this degradation increases with temperature. nih.gov
Basic Conditions: In strongly basic solutions, the sulfamate ester can be cleaved. nih.gov
Polar Solvents: Hydrolysis is more pronounced in polar protic solvents like water.
Non-polar Solvents: The compound is expected to be more stable in nonpolar organic solvents where hydrolysis is minimized.
In comparison to sulfonic acids, where the sulfur is bonded to a carbon atom, N-alkylsulfamic acids have a weaker S-N bond, making them more susceptible to hydrolysis. Alkyl sulfonic acids, in contrast, show superior hydrothermal stability. brandeis.edu
Table 2: Decomposition Temperatures of Sulfamic Acid and Derivatives
| Compound | Decomposition Temperature | Reference |
|---|---|---|
| Sulfamic Acid | >205°C | wikipedia.org |
| Diethyl Sulfamic Acid ((Et)₂NH-SO₃) | ~250°C | rsc.org |
Investigation of Degradation Mechanisms
The primary degradation pathway for this compound under most relevant environmental and reaction conditions is hydrolysis. The central mechanism involves the cleavage of the chemical bonds within the sulfamic acid group.
The key mechanistic steps in the degradation are as follows:
Protonation: In acidic or neutral aqueous solutions, the degradation is initiated by the protonation of the sulfamic acid. nih.govacs.org
Bond Cleavage: The principal site of cleavage is the sulfur-nitrogen (S-N) bond. nih.gov This is in contrast to some sulfonic acid esters where C-O bond fission can occur. The S-N bond is weaker than the S-O bonds in the molecule.
Nucleophilic Attack: A water molecule acts as a nucleophile, attacking the sulfur atom. nih.govacs.org This leads to the breaking of the S-N bond.
Product Formation: The cleavage of the S-N bond results in the formation of 7-methyloctylamine (or its protonated form, 7-methyloctylammonium) and sulfuric acid (or its bisulfate form). wikipedia.org
Under thermal stress, the decomposition is more complex, leading to the release of gaseous products such as sulfur oxides (SO₂, SO₃) and nitrogen gas, in addition to water. wikipedia.org The 7-methyloctyl fragment would likely undergo further decomposition or rearrangement at these high temperatures.
Studies on related sulfonylurea compounds also point to hydrolysis as a primary degradation route, with the rate being significantly influenced by pH. usda.gov The degradation of these related compounds often proceeds through cleavage of the sulfonyl-nitrogen bond, reinforcing the proposed mechanism for this compound. usda.gov
Advanced Analytical Methodologies for Characterization and Quantification of 7 Methyloctyl Sulfamic Acid
Spectroscopic Characterization Techniques (e.g., Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS))
Spectroscopic methods are fundamental in elucidating the molecular structure of (7-methyloctyl)sulfamic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for confirming the carbon-hydrogen framework of the molecule.
¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the methyl protons of the isooctyl group, the methylene (B1212753) protons along the alkyl chain, and the proton adjacent to the nitrogen of the sulfamic acid group. For instance, in related N-alkylated sulfamic acid derivatives, the protons on the carbon adjacent to the nitrogen atom typically appear as a multiplet. scielo.br
¹³C NMR: The carbon NMR spectrum provides information on the number and type of carbon atoms. The spectrum for this compound would show distinct peaks for the two methyl carbons, the six methylene carbons in the chain, and the methine carbon at the branch point.
Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the functional groups present in the molecule. vulcanchem.com The IR spectrum of this compound would be characterized by:
Broad absorption bands corresponding to the N-H and O-H stretching vibrations of the sulfamic acid group, likely in the region of 3400-2800 cm⁻¹. researchgate.net
Strong absorptions associated with the S=O stretching of the sulfonyl group, typically found around 1350-1150 cm⁻¹.
C-H stretching and bending vibrations from the methyloctyl chain in the 3000-2850 cm⁻¹ and 1470-1365 cm⁻¹ regions, respectively.
Mass Spectrometry (MS): MS is a powerful technique for determining the molecular weight and fragmentation pattern of this compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which aids in confirming the molecular formula. scielo.br Fragmentation patterns can help to verify the structure by showing the loss of specific fragments, such as the alkyl chain or parts of the sulfamic acid group.
| Spectroscopic Data for Related Sulfamic Acid Compounds | |
| Technique | Observed Features |
| ¹H NMR (DMSO-d₆) | Signals for NH and OH protons, and characteristic peaks for the alkyl or aryl groups attached to the nitrogen. scielo.br |
| ¹³C NMR (DMSO-d₆) | Resonances corresponding to the carbons of the alkyl or aryl substituent. scielo.br |
| FTIR (KBr) | Broad bands for N-H and O-H stretching, and strong absorptions for S=O stretching. scielo.br |
| HRMS | Provides accurate mass for the confirmation of the molecular formula. scielo.br |
Chromatographic Separation and Quantification Methods (e.g., High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC))
Chromatographic techniques are essential for the separation, purification, and quantification of this compound.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile method for the analysis of non-volatile compounds like this compound.
Reversed-Phase HPLC: A C18 or other suitable non-polar stationary phase can be used with a polar mobile phase, such as a mixture of water, acetonitrile, or methanol (B129727), often with an acidic modifier to control the ionization of the sulfamic acid group.
LC-MS/MS: Coupling HPLC with tandem mass spectrometry (LC-MS/MS) provides high sensitivity and selectivity for quantification, particularly in complex matrices. shodex.com This method has been successfully applied for the analysis of sulfamic acid, demonstrating good linearity over a range of concentrations. shodex.com
Gas Chromatography (GC): Due to the low volatility and polar nature of sulfamic acids, direct analysis by GC is challenging. Derivatization is typically required to convert the analyte into a more volatile and thermally stable compound. For instance, esterification of the sulfonic acid group could be a potential derivatization strategy. GC is widely used for the analysis of fatty acid methyl esters, which are more volatile derivatives of fatty acids. aocs.org
| Chromatographic Methods for Sulfamic Acid Analysis | |
| Method | Key Parameters |
| LC-MS/MS | Polymer-based reversed-phase column (e.g., ODP2 HP-2D), suitable for analyzing polar compounds. shodex.com |
| GC | Often requires derivatization for non-volatile analytes. Polar polyester (B1180765) liquid phases are common for related compounds like fatty acid derivatives. aocs.org |
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Behavior Studies
Thermal analysis techniques provide insights into the thermal stability and phase transitions of this compound.
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For this compound, TGA can determine its decomposition temperature. Studies on similar sulfamic acid compounds have shown that they decompose at elevated temperatures. atamanchemicals.com For example, pure sulfamic acid melts at around 205 °C before decomposing. atamanchemicals.com
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. This technique can identify melting points, glass transitions, and other phase transitions. DSC studies on sulfamic acid have revealed phase transitions at specific temperatures. ias.ac.in
| Thermal Properties of Sulfamic Acid | |
| Property | Value |
| Melting Point | ~205-225 °C (decomposes) atamanchemicals.comsigmaaldrich.com |
| Thermal Stability | Decomposes at higher temperatures to water, sulfur trioxide, sulfur dioxide, and nitrogen. atamanchemicals.com |
Emerging Research Applications Excluding Prohibited Categories
Corrosion Inhibition in Metal Surfaces Utilizing Alkyl Sulfamic Acids
Sulfamic acid and its derivatives are recognized for their role in metal cleaning and descaling. ugm.ac.idchemicalbook.com The incorporation of an alkyl chain, as in (7-Methyloctyl)sulfamic acid, introduces surfactant-like properties that enhance its function as a corrosion inhibitor. Organic compounds containing heteroatoms like nitrogen, sulfur, and oxygen are known to be effective corrosion inhibitors, with their efficacy directly related to their ability to adsorb onto the metal surface. mdpi.com
The primary mechanism by which alkyl sulfamic acids prevent corrosion involves the adsorption of the inhibitor molecules onto the metal surface. ugm.ac.id This process can occur through two main pathways:
Chemisorption : This involves the formation of a coordinate bond between the lone pair electrons of the nitrogen and oxygen atoms in the sulfamic acid group and the vacant d-orbitals of the metal atoms (e.g., iron). This creates a strong, stable bond with the surface.
Physisorption : This occurs via electrostatic interactions between the charged metal surface and the polar sulfamic acid head.
Once adsorbed, the this compound molecules orient themselves with the polar sulfamic acid group attached to the metal and the non-polar 7-methyloctyl chains extending away from the surface. This orientation leads to the formation of a dense, hydrophobic protective layer. This film acts as a physical barrier, displacing water molecules and preventing corrosive species from reaching the metal surface, thereby mitigating the corrosion process. ugm.ac.idmdpi.com
The effectiveness of corrosion inhibitors is evaluated using electrochemical techniques such as potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS). researchgate.netresearchgate.net These studies measure parameters like corrosion potential (Ecorr), corrosion current density (icorr), and charge transfer resistance (Rct) to quantify the inhibitor's efficiency (%IE).
While specific data for this compound is not extensively published, the performance of analogous long-chain organic inhibitors in sulfamic acid solutions provides a clear benchmark. For instance, studies on various organic inhibitors for N80 steel in 5% sulfamic acid have shown that inhibition efficiency increases with inhibitor concentration, reaching over 90% in many cases. researchgate.netnih.gov These inhibitors typically function as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. nih.gov
The table below illustrates the type of data generated from such performance evaluations, using representative values for a generic alkyl-based inhibitor in a sulfamic acid medium.
Table 1: Representative Performance Data for an Alkyl-Based Inhibitor in Sulfamic Acid
| Inhibitor Conc. (M) | i_corr (μA/cm²) | E_corr (mV vs. SCE) | Inhibition Efficiency (%IE) |
|---|---|---|---|
| 0 (Blank) | 275 | -485 | - |
| 1.0 x 10⁻⁶ | 110 | -490 | 60.0 |
| 1.0 x 10⁻⁵ | 75 | -493 | 72.7 |
Note: This data is illustrative and based on findings for similar organic inhibitors, such as those reported for N80 steel. nih.gov
Contributions to Materials Science and Polymer Chemistry (e.g., Polysulfamide Synthesis)
Sulfamic acid derivatives are valuable monomers for the synthesis of polysulfamides, a class of polymers with high thermal stability and tunable glass transition temperatures. researchgate.netrsc.org The synthesis is often achieved through methods like Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) click chemistry, which allows for the efficient and practical creation of these polymers. researchgate.netrsc.org
The general process involves the reaction of a bis(amine) with a sulfamide-forming reagent, such as sulfuryl fluoride or a derivative. researchgate.netrsc.org In this context, this compound could theoretically be utilized in several ways:
Monomer Synthesis : It could be chemically modified to create a difunctional monomer suitable for polymerization.
End-Capping Agent : Its monofunctional nature could be used to control the molecular weight of polysulfamides by terminating the growing polymer chains. The 7-methyloctyl group would then be incorporated at the end of the polymer, potentially modifying surface properties, solubility, or melt-flow characteristics.
Recent research has demonstrated the synthesis of various polysulfamides from different amine and sulfamoyl fluoride monomers, resulting in polymers with decomposition temperatures (5% weight loss) often exceeding 300°C. rsc.orgnih.gov The incorporation of an alkyl group like 7-methyloctyl would be expected to influence the final properties of the polymer, such as increasing its hydrophobicity and affecting its crystallinity and mechanical behavior.
Applications in Water Treatment Technologies
Sulfamic acid is a well-established chemical in water treatment, primarily used as a highly effective descaling agent for removing mineral deposits like limescale from industrial equipment such as boilers, heat exchangers, and cooling towers. chemicalbook.comrxchemicals.comgetwsu.com It is often preferred over stronger acids like hydrochloric acid due to its lower corrosivity (B1173158) and greater safety in handling. chemicalbook.comwikipedia.org
The introduction of the 7-methyloctyl group to the sulfamic acid structure would create an amphiphilic molecule, combining the acidic descaling function with surfactant properties. This dual functionality could be particularly advantageous in water treatment for:
Enhanced Cleaning : The surfactant tail would help to wet surfaces, penetrate organic foulants, and emulsify oils and greases, while the acidic head dissolves mineral scale. rxchemicals.com
Biocidal Activity : The surfactant nature could disrupt microbial cell membranes, providing biocidal or biofilm-dispersing capabilities, complementing its role in preventing microbial growth in water systems. getwsu.com
Corrosion Inhibition : As discussed previously, the adsorbed molecule would form a protective layer, preventing the acid from attacking the underlying metal of the equipment being cleaned. rxchemicals.com
Other Potential Industrial and Chemical Applications
The general utility of sulfamic acid extends to various other industrial processes where this compound could offer unique advantages.
Catalysis : Sulfamic acid serves as a solid acid catalyst for processes like esterification. wikipedia.orgatamanchemicals.com The lipophilic 7-methyloctyl group could enhance the catalyst's solubility and compatibility in non-polar organic reaction media, potentially improving reaction rates and yields.
Dye and Pigment Manufacturing : In the production of dyes and pigments, sulfamic acid is used to remove excess nitrites from diazotization reactions. researchdive.comxingfeichemical.com A modified sulfamic acid like the subject compound could be employed in formulations where solubility in organic phases is a consideration.
Surfactant Production : The compound itself is a surfactant. It could be used as a primary surfactant or as a precursor for other non-ionic or anionic surfactants, similar to how other alkylphenols are used. smolecule.com
Conclusion and Future Research Directions
Synthesis of Current Research Findings on (7-Methyloctyl)sulfamic Acid and N-Alkylated Sulfamic Acids
Research into N-alkylated sulfamic acids has primarily focused on their synthesis and utility as organocatalysts. The established synthetic route involves the reaction of a primary amine with chlorosulfonic acid, a method that is broadly applicable to a wide range of aliphatic and aromatic amines. thieme-connect.de This straightforward synthesis provides access to a diverse library of N-alkylated sulfamic acids with varying chain lengths and functionalities.
These compounds have been successfully employed as acidic organocatalysts in various organic transformations, including multicomponent reactions like the Biginelli reaction. scielo.br Their catalytic efficacy is attributed to their convenient acidity and good solubility in organic solvents. scielo.br The presence of the long alkyl chain in molecules such as this compound can impart unique solubility properties, making them suitable for reactions in less polar media.
The table below summarizes the key attributes of N-alkylated sulfamic acids based on current research findings.
| Property | Description | Source |
| Synthesis | Reaction of primary amines with chlorosulfonic acid. | thieme-connect.de |
| Acidity | Aliphatic derivatives are generally weaker acids than sulfamic acid itself, with pKa values around 2. | researchgate.net |
| Solubility | Good miscibility in various organic solvents like methanol (B129727) and ethanol (B145695). | scielo.br |
| Catalytic Use | Effective as acidic organocatalysts in multicomponent reactions. | scielo.brresearchgate.net |
Identification of Unexplored Avenues in Synthesis and Derivatization
While the fundamental synthesis of N-alkylated sulfamic acids is well-established, there remain several unexplored avenues for innovation. The development of more sustainable synthetic methods that avoid the use of harsh reagents like chlorosulfonic acid is a key area for future research. Exploring alternative sulfating agents could lead to greener and more atom-economical processes.
The derivatization of the sulfamic acid moiety itself is another area ripe for exploration. Beyond the formation of sulfamoyl halides and esters, the development of methods to introduce other functional groups could lead to novel catalysts with tailored properties. For instance, the incorporation of chiral auxiliaries could pave the way for enantioselective catalytic applications.
Further research into the derivatization of the alkyl chain of this compound could also yield interesting results. The introduction of additional functional groups along the backbone could lead to bifunctional catalysts or materials with unique self-assembly properties.
Prospects for Advanced Computational Modeling in Predicting Novel Applications
Computational chemistry offers a powerful toolkit for accelerating the discovery of new applications for N-alkylated sulfamic acids. Density Functional Theory (DFT) studies have already been employed to calculate the acidity of various N-alkyl and N-cycloalkyl sulfamic acids in both the gas phase and aqueous media. sharif.edu Such studies provide valuable insights into their chemical behavior and can guide the design of new catalysts with optimized acidity.
Future computational work could focus on several key areas:
Catalyst Performance Prediction: Developing predictive models to correlate the structure of N-alkylated sulfamic acids with their catalytic activity in specific reactions would be a significant advancement. This would enable the in-silico screening of large libraries of potential catalysts, saving significant experimental time and resources.
Reaction Mechanism Elucidation: Detailed computational studies of reaction pathways can provide a deeper understanding of how these organocatalysts function. This knowledge can be used to optimize reaction conditions and design more efficient catalytic systems.
Prediction of Physicochemical Properties: Computational models can be used to predict properties such as solubility, stability, and self-assembly behavior of long-chain derivatives like this compound. This information would be invaluable for their application in materials science and nanotechnology.
The following table outlines potential areas for advanced computational modeling of this compound.
| Modeling Area | Predicted Outcome | Potential Impact |
| Catalyst-Substrate Docking | Identification of optimal catalyst structures for specific substrates. | Rational design of highly selective catalysts. |
| Transition State Analysis | Elucidation of reaction mechanisms and rate-determining steps. | Optimization of reaction conditions for higher yields and faster reactions. |
| Molecular Dynamics Simulations | Prediction of self-assembly behavior in different solvents. | Design of novel nanomaterials with tailored properties. |
Expanding the Catalytic Scope and Sustainability Initiatives
The catalytic potential of N-alkylated sulfamic acids has been demonstrated in several reaction types, but there is significant room for expansion. researchgate.net Future research should explore their application in a wider range of acid-catalyzed transformations, such as esterifications, acetalizations, and Friedel-Crafts reactions. The development of recyclable catalytic systems, for example by immobilizing the catalyst on a solid support, would enhance their sustainability. rsc.orgrsc.org
A key driver for future research will be the development of more sustainable catalytic processes. This includes the use of biodegradable catalysts derived from renewable resources, such as chitosan-based sulfamic acid derivatives. rsc.org The use of greener solvents and reaction conditions will also be crucial in minimizing the environmental impact of chemical synthesis.
Potential Synergies in Interdisciplinary Research Fields
The unique amphiphilic nature of long-chain N-alkylated sulfamic acids like this compound opens up exciting possibilities for interdisciplinary research. The combination of a polar sulfamic acid head group and a nonpolar alkyl tail suggests potential applications in areas where interfacial activity is important.
Materials Science: These molecules could self-assemble into micelles, vesicles, or other nanostructures, which could be used as templates for the synthesis of nanomaterials or as drug delivery vehicles. nih.govrsc.org The acidic nature of the head group could also be exploited for in-situ catalysis within these self-assembled systems.
Nanotechnology: The functionalization of nanoparticles with this compound could create novel catalytic materials with high surface area and easy separation. taylorandfrancis.com
Biomedical Applications: Amphiphilic molecules are of great interest for their interactions with biological membranes and their potential as antimicrobial agents or drug delivery systems. rsc.orgmdpi.com The biocompatibility and potential bioactivity of N-alkylated sulfamic acid derivatives warrant further investigation in this context.
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for preparing (7-methyloctyl)sulfamic acid, and how do reaction parameters influence yield?
- Methodology : Optimize via systematic variation of catalysts (e.g., sulfamic acid loading: 5–25 mol%), solvents, and reaction times. For example, ball milling at 400–600 rpm for 60–90 minutes achieved yields of 88–98% in analogous sulfamic acid-catalyzed reactions . Use Design of Experiments (DoE) to evaluate interactions between variables like temperature, stoichiometry, and mixing order (e.g., Table 8 in highlights the impact of reagent addition sequence on product formation).
Q. How is this compound characterized structurally and analytically?
- Methodology : Employ spectroscopic techniques (e.g., H/C NMR, IR) and X-ray crystallography for structural elucidation. Comparative analysis with sulfamic acid derivatives (e.g., bond angles, charge density via X-ray/neutron diffraction ) can validate purity. Thermogravimetric analysis (TGA) and HPLC quantify thermal stability and purity, respectively.
Q. What role does sulfamic acid play in facilitating multicomponent reactions involving this compound?
- Methodology : Investigate acid-catalyzed mechanisms (e.g., protonation of intermediates, stabilization of transition states) using kinetic studies. For example, sulfamic acid in ball-milled reactions enhances reaction efficiency by reducing activation energy . Monitor pH-dependent reactivity (e.g., sulfamic acid’s pKa ~1.0–1.5 ) to correlate acidity with catalytic activity.
Advanced Research Questions
Q. How do solvent polarity and temperature affect the reaction kinetics and regioselectivity of this compound in multicomponent syntheses?
- Methodology : Conduct kinetic profiling in solvents of varying polarity (e.g., water, ethanol, DMF) using stopped-flow spectroscopy. Compare activation parameters (ΔH‡, ΔS‡) via Eyring plots. For regioselectivity, employ DFT calculations to model transition states and solvent effects .
Q. What analytical challenges arise in quantifying this compound in complex matrices, and how can they be mitigated?
- Methodology : Use cloud-point extraction (CPE) with sulfamic acid to preconcentrate analytes, optimizing parameters like pH and surfactant concentration (e.g., 0.3 mL sulfamic acid removed interfering nitrous oxide in metoclopramide analysis ). Validate via spike-recovery experiments and cross-check with LC-MS/MS.
Q. How can discrepancies in reported ionization constants (pKa) of sulfamic acid derivatives be resolved?
- Methodology : Re-evaluate pKa using complementary techniques (e.g., potentiometry, UV-Vis titration, and NMR spectroscopy). Address inconsistencies by standardizing ionic strength and temperature (e.g., King’s e.m.f. method faced challenges due to sulfamic acid’s strong acidity, suggesting mixed-salt systems for validation ).
Q. What statistical approaches are recommended for validating reproducibility in sulfamic acid-catalyzed reactions?
- Methodology : Apply ANOVA to assess variability across replicates. Use multivariate analysis (e.g., PCA) to identify critical factors affecting yield. Ensure compliance with reproducibility guidelines, such as detailed experimental protocols in supplementary materials .
Data Contradiction and Mechanistic Analysis
Q. How can conflicting data on the catalytic efficiency of sulfamic acid derivatives in different solvent systems be reconciled?
- Methodology : Perform controlled experiments under identical conditions (e.g., solvent purity, humidity). Compare results with computational models (e.g., COSMO-RS simulations for solvent-solute interactions). Reconcile outliers by examining side reactions (e.g., hydrolysis or sulfonation byproducts) via GC-MS .
Q. What mechanistic insights explain the superior performance of this compound over shorter-chain analogs in specific reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
